

C18-PEG5-Acid in Drug Delivery Systems: A Technical Guide

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Compound of Interest		
Compound Name:	C18-PEG5-Acid	
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Introduction

C18-PEG5-Acid is an amphiphilic molecule increasingly recognized for its potential in the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, its role in the formation of nanocarriers, and the associated experimental methodologies for researchers, scientists, and drug development professionals. The unique structure of C18-PEG5-Acid, featuring a hydrophobic 18-carbon alkyl (C18) chain and a hydrophilic polyethylene glycol (PEG) chain with five repeating units terminating in a carboxylic acid, allows for the self-assembly into various nanoparticle formulations. These systems are designed to enhance the therapeutic efficacy of encapsulated drugs by improving solubility, stability, and pharmacokinetic profiles.

Physicochemical Properties of C18-PEG5-Acid

C18-PEG5-Acid is characterized as a hybrid linker molecule.[1] The hydrophobic C18 tail serves as an anchor within the lipid core of a nanoparticle, while the hydrophilic PEG5 spacer extends into the aqueous environment, providing a "stealth" layer that can reduce recognition by the immune system and prolong circulation time.[2][3] The terminal carboxylic acid group offers a versatile handle for conjugation with amine-containing molecules, including drugs, targeting ligands, or other functional moieties.[1]



Property	Value	Reference
Chemical Formula	C29H58O7	[1]
Molecular Weight	518.8 g/mol	
CAS Number	1807534-83-3	-
Appearance	Not specified in search results	-
Purity	≥98%	-
Storage Conditions	-20°C	-

Applications in Drug Delivery Systems

The amphiphilic nature of **C18-PEG5-Acid** makes it a valuable component in the formulation of various nanocarriers, including micelles, liposomes, and solid lipid nanoparticles (SLNs). While specific studies employing **C18-PEG5-Acid** are limited in the available literature, research on analogous molecules like PEG-conjugated C18 chains provides significant insights into its potential applications.

These nanoparticle systems can encapsulate hydrophobic drugs within their core, effectively increasing their aqueous solubility and protecting them from degradation. The PEGylated surface of these nanoparticles is known to reduce opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Experimental Protocols

Due to the lack of specific literature on **C18-PEG5-Acid**, the following protocols are generalized based on methods used for similar PEGylated lipids in the formation of drugdelivery nanoparticles.

Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

Nanoprecipitation is a widely used method for the formulation of polymeric and lipid-based nanoparticles.



Materials:

- C18-PEG5-Acid
- Drug to be encapsulated
- A water-miscible organic solvent (e.g., acetone, ethanol)
- Aqueous phase (e.g., deionized water, buffer)
- Other lipids or polymers (optional, to form the core matrix)

Protocol:

- Dissolve C18-PEG5-Acid and the hydrophobic drug in the organic solvent. If a polymer is
 used for the core, it should also be dissolved in this phase.
- The aqueous phase is prepared separately. For lipid-based nanoparticles, other lipids can be dispersed in the aqueous phase and heated above their transition temperature.
- The organic phase is then added dropwise to the aqueous phase under constant stirring.
- The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid/polymer and the self-assembly of nanoparticles, entrapping the drug.
- The organic solvent is subsequently removed by evaporation under reduced pressure.
- The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any unencapsulated drug and residual solvent.

Generalized workflow for nanoparticle preparation and characterization.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

 Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is commonly used to determine the hydrodynamic diameter and the surface charge (zeta potential) of the



nanoparticles. A narrow size distribution (low polydispersity index, PDI) and a sufficiently high zeta potential (typically > ±20 mV) are desirable for stability.

- Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.
- Drug Loading Content (DLC) and Encapsulation Efficiency (EE): These parameters are
 crucial for quantifying the amount of drug successfully incorporated into the nanoparticles.
 They can be determined by separating the nanoparticles from the aqueous phase (e.g., by
 ultracentrifugation) and quantifying the amount of free drug in the supernatant using
 techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
 - DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
 - EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
- In Vitro Drug Release: The release profile of the encapsulated drug is typically studied using
 a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific
 molecular weight cut-off, which is then immersed in a release medium (e.g., phosphatebuffered saline, PBS) at 37°C. At predetermined time intervals, samples of the release
 medium are withdrawn and the concentration of the released drug is quantified.
- In Vitro Cytotoxicity: The biocompatibility and cytotoxic effects of the drug-loaded nanoparticles are evaluated on relevant cell lines using assays such as the MTT, MTS, or LDH release assays.

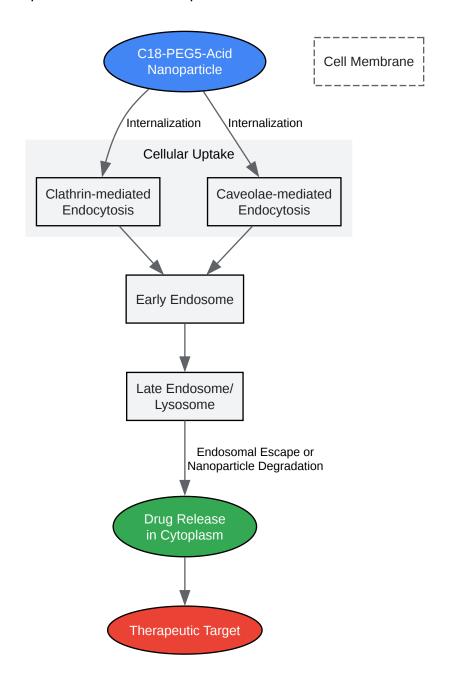
Cellular Uptake and Intracellular Trafficking

The PEGylated surface of nanoparticles formulated with **C18-PEG5-Acid** is expected to influence their interaction with cells. PEGylation can reduce non-specific protein adsorption, which in turn can affect the cellular uptake mechanism. PEGylated nanoparticles are often internalized through endocytic pathways, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis.

Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway. For the encapsulated drug to exert its therapeutic effect, the nanoparticle must release its cargo into the cytoplasm. This can be achieved through various mechanisms,



including the degradation of the nanoparticle matrix in the acidic environment of the lysosome or by designing nanoparticles that can escape the endosome.



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Representative cellular uptake and trafficking pathway for PEGylated nanoparticles.

Quantitative Data from Related Studies

While specific data for **C18-PEG5-Acid** is not available, the following table summarizes key findings from a study on nanoparticles formulated with a similar PEG-C18 conjugate for the



delivery of celastrol (CSL).

Parameter	PEG/CSL	PEG-C18/CSL
Particle Size (nm)	~120	~120
Zeta Potential (mV)	~ -20	~ -20
Drug Loading Capacity	Lower	Higher
Release Rate	Fast	Moderate
Cytotoxicity (IC50 in 4T1 cells)	0.96 ± 0.08 μg/mL	0.72 ± 0.04 μg/mL
Hemolytic Rate	> 60% at 0.25 mg/mL	> 60% at 0.25 mg/mL

Data extrapolated from a study on PEG-C18 conjugated to octadecylamine.

Conclusion

C18-PEG5-Acid is a promising excipient for the formulation of advanced drug delivery systems. Its well-defined amphiphilic structure allows for the creation of stable, long-circulating nanoparticles capable of encapsulating hydrophobic drugs. While further research specifically utilizing C18-PEG5-Acid is needed to fully elucidate its potential and optimize its application, the existing knowledge on similar PEGylated lipids provides a strong foundation for its use in developing novel and effective nanomedicines. The methodologies and characterization techniques described in this guide offer a framework for researchers to explore the utility of C18-PEG5-Acid in their drug delivery research.

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- 2. BJNANO PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
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